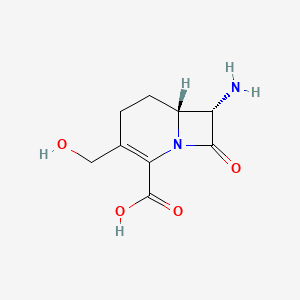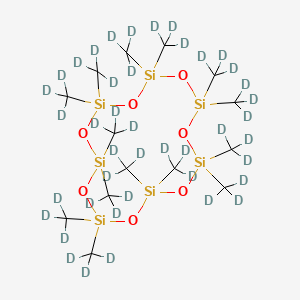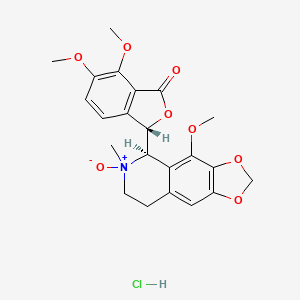
Noscapine N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Noscapine N-Oxide Hydrochloride is a derivative of noscapine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). Noscapine itself is known for its antitussive (cough-suppressing) properties and has been used in medicine for many years. The N-oxide derivative is of particular interest due to its potential enhanced biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Noscapine N-Oxide Hydrochloride typically involves the oxidation of noscapine. One common method includes reacting noscapine with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. This reaction is carried out under acidic conditions to yield the hydrochloride salt of the N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Noscapine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The initial formation of the N-oxide from noscapine is an oxidation reaction.
Reduction: The N-oxide can be reduced back to noscapine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Zinc and hydrochloric acid (HCl) are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: this compound.
Reduction: Noscapine.
Substitution: Various substituted noscapine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Noscapine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: The compound is studied for its potential effects on cellular processes, including its role in microtubule dynamics.
Medicine: Research is ongoing into its potential as an anticancer agent, particularly in targeting microtubules and inhibiting cell division.
Wirkmechanismus
Noscapine N-Oxide Hydrochloride exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and disrupts their dynamic instability. This leads to cell cycle arrest in the mitotic phase and induces apoptosis (programmed cell death) in cancer cells. The compound’s ability to cross the blood-brain barrier makes it particularly useful in treating brain tumors .
Vergleich Mit ähnlichen Verbindungen
Noscapine: The parent compound, known for its antitussive properties.
Bromo-noscapine: A derivative with enhanced anticancer activity.
Nornoscapine: A demethylated form of noscapine with different biological activities.
Comparison: Noscapine N-Oxide Hydrochloride is unique in its enhanced ability to disrupt microtubule dynamics compared to noscapine. Its N-oxide group provides additional sites for chemical modification, potentially leading to derivatives with improved pharmacological properties. Unlike bromo-noscapine, which has a bromine atom, the N-oxide derivative offers a different mechanism of action and potentially fewer side effects .
Eigenschaften
Molekularformel |
C22H24ClNO8 |
|---|---|
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C22H23NO8.ClH/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+,23?;/m1./s1 |
InChI-Schlüssel |
NBUGJFAWLMEDRD-SQYDCFKDSA-N |
Isomerische SMILES |
C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
Kanonische SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
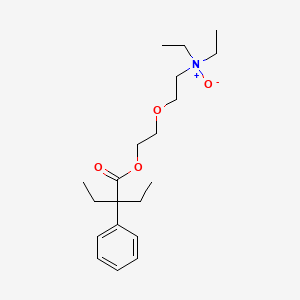
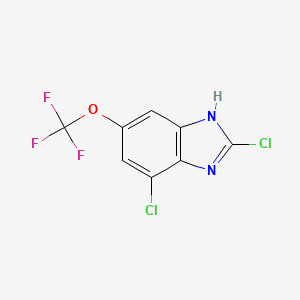
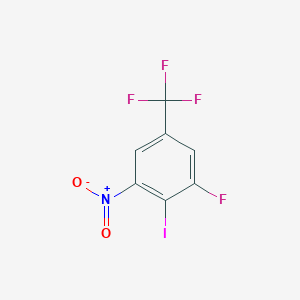
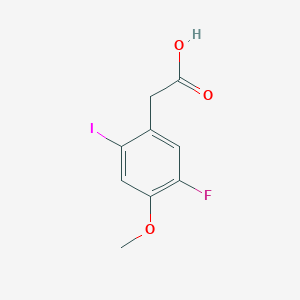
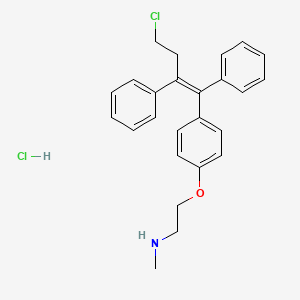
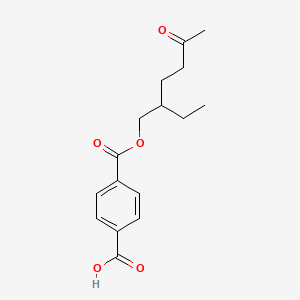
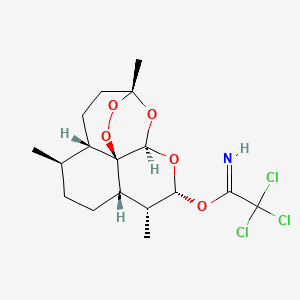
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
